MDA-19 4-hydroxybenzoyl metabolite

Cat. No.:

B10830529

M. Wt:

365.4 g/mol

InChI Key:

FULZFFYORKRVQL-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

MDA-19 4-hydroxybenzoyl metabolite is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

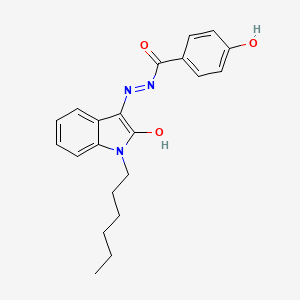

2D Structure

Chemical Structure Depiction

3D Structure

Interactive Chemical Structure Model

Properties

Molecular Formula |

C21H23N3O3 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(1-hexyl-2-hydroxyindol-3-yl)imino-4-hydroxybenzamide |

InChI |

InChI=1S/C21H23N3O3/c1-2-3-4-7-14-24-18-9-6-5-8-17(18)19(21(24)27)22-23-20(26)15-10-12-16(25)13-11-15/h5-6,8-13,25,27H,2-4,7,14H2,1H3 |

InChI Key |

FULZFFYORKRVQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Metabolism of MDA-19: A Technical Guide to the Formation of the 4-Hydroxybenzoyl Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid MDA-19 (also known as BZO-HEXOXIZID), with a specific focus on the formation of its 4-hydroxybenzoyl metabolite. This document details the metabolic pathways, the cytochrome P450 enzymes involved, and the experimental protocols for studying these transformations.

Introduction

MDA-19 is a synthetic cannabinoid belonging to the "OXIZID" class, characterized by an isatin acyl hydrazone core.[1][2][3] Like many xenobiotics, MDA-19 undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] Understanding the metabolic fate of MDA-19 is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the identification of reliable biomarkers for exposure in toxicological screenings.[4][6] One of the key metabolic transformations is the hydroxylation of the benzoyl moiety, leading to the formation of the 4-hydroxybenzoyl metabolite. The existence of this metabolite is confirmed by the availability of an analytical reference standard.[7]

Metabolic Pathways of MDA-19 (BZO-HEXOXIZID)

The in vitro metabolism of MDA-19 is characterized by several biotransformations, with hydroxylation being a major pathway. The primary sites of metabolism are the N-alkyl (hexyl) chain and the phenyl group of the benzoyl moiety.[1][5]

Key Metabolic Reactions:

-

Hydroxylation: This is the most prominent metabolic reaction for MDA-19.

-

Ketone Formation: Oxidation of hydroxylated metabolites on the alkyl chain.[5][6]

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites.[6]

The formation of the 4-hydroxybenzoyl metabolite is a Phase I oxidative reaction catalyzed by specific CYP enzymes.

Cytochrome P450 Enzymes Involved

In vitro studies have identified the primary cytochrome P450 enzymes responsible for the metabolism of OXIZID synthetic cannabinoids, including MDA-19.

Table 1: Key CYP Enzymes in MDA-19 Metabolism

| Enzyme Family | Specific Isoforms | Role in Metabolism |

| CYP3A | CYP3A4, CYP3A5 | Major contributors to the overall metabolism of OXIZIDs.[4] |

| CYP2C | CYP2C9 | Significantly involved in the metabolic pathways of OXIZIDs.[4] |

These enzymes are responsible for the initial oxidative transformations of MDA-19, including the hydroxylation of the benzoyl ring to form the 4-hydroxybenzoyl metabolite. The involvement of multiple CYP isoforms suggests a complex metabolic profile and potential for drug-drug interactions with inhibitors or inducers of these enzymes.[9][10]

Quantitative Analysis of Metabolite Formation

While qualitative studies have consistently identified hydroxylation as a major metabolic route for MDA-19, publicly available literature currently lacks specific quantitative data on the formation rates or relative abundance of the 4-hydroxybenzoyl metabolite compared to other metabolites. Studies on related OXIZID compounds indicate that the most abundant metabolites are typically those resulting from N-alkyl or phenyl hydroxylation.[1][4] However, without a dedicated quantitative analysis for MDA-19, the precise contribution of the 4-hydroxybenzoyl pathway to the overall metabolism remains to be elucidated.

Table 2: Summary of In Vitro Metabolism Findings for MDA-19 (BZO-HEXOXIZID)

| Metabolite Class | Specific Metabolites Identified (Qualitative) | Quantitative Data |

| Phase I Metabolites | Mono- and di-hydroxylated products on the N-alkyl chain and phenyl group (including 4-hydroxybenzoyl metabolite), N-dealkylated metabolites, Ketone metabolites | Not available in cited literature |

| Phase II Metabolites | Glucuronide conjugates of hydroxylated metabolites | Not available in cited literature |

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of MDA-19.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites of MDA-19.

Materials:

-

MDA-19 (BZO-HEXOXIZID)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of MDA-19 in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the HLM, phosphate buffer, and the MDA-19 stock solution. The final concentration of MDA-19 is typically in the range of 1-10 µM.

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time, typically ranging from 60 to 180 minutes.[1][6]

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

Metabolite Identification using LC-HRMS

High-resolution mass spectrometry is essential for the accurate identification of metabolites.

Instrumentation:

-

Ultra-high-performance liquid chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or QTOF)

Typical LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Typical MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for detecting MDA-19 and its metabolites.

-

Scan Mode: Full scan for initial detection, followed by data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) for structural elucidation of potential metabolites.

-

Resolution: Set to a high value (e.g., >70,000) to enable accurate mass measurements and elemental composition determination.

Data Analysis:

Metabolite identification is based on accurate mass measurements, isotopic patterns, and fragmentation patterns observed in the MS/MS spectra. Comparison with authentic reference standards, when available, is necessary for unequivocal identification. The differentiation of isomeric metabolites, such as various hydroxylated forms of MDA-19, presents a significant analytical challenge that requires high-efficiency chromatographic separation and detailed analysis of fragmentation spectra.[8][11]

Conclusion

The in vitro metabolism of MDA-19 is a complex process primarily driven by CYP3A4, CYP3A5, and CYP2C9, leading to a variety of metabolites. The formation of the 4-hydroxybenzoyl metabolite through phenyl hydroxylation is a key transformation. While qualitative data confirms the occurrence of this pathway, further quantitative studies are needed to determine its precise contribution to the overall metabolic clearance of MDA-19. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the metabolism of MDA-19 and other novel synthetic cannabinoids, aiding in the assessment of their pharmacological and toxicological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. cfsre.org [cfsre.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MDA-19 N-(5-hydroxyhexyl) metabolite | Benchchem [benchchem.com]

- 9. Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Identification of MDA-19 4-Hydroxybenzoyl Metabolite in Human Liver Microsomes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing the 4-hydroxybenzoyl metabolite of MDA-19, a synthetic cannabinoid, using human liver microsomes (HLMs). The following sections detail the experimental protocols, from the in vitro incubation of MDA-19 with HLMs to the analytical techniques for metabolite detection and quantification. This document also presents illustrative quantitative data and visual representations of the metabolic pathway and experimental workflow to facilitate a deeper understanding of the processes involved.

Introduction

MDA-19 (BZO-HEXOXIZID) is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor CB2.[1] Like many xenobiotics, MDA-19 undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][3] Understanding the metabolic fate of MDA-19 is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. In vitro studies using human liver microsomes are a standard approach to investigate phase I and phase II metabolism of drug candidates.[4][5][6]

This guide focuses on the identification of a specific phase I metabolite, the 4-hydroxybenzoyl metabolite of MDA-19. This hydroxylation occurs on the benzoyl moiety of the parent molecule and represents a key metabolic pathway.

Metabolic Pathway of MDA-19

The primary metabolic transformation discussed in this guide is the hydroxylation of the benzoyl group of MDA-19, leading to the formation of the 4-hydroxybenzoyl metabolite. This reaction is catalyzed by cytochrome P450 enzymes.[7][8]

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol describes the incubation of MDA-19 with pooled human liver microsomes to generate its metabolites.

Materials:

-

MDA-19

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal Standard (e.g., a structurally similar compound not found in the matrix)

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a sufficient volume of incubation mixture containing 0.1 M phosphate buffer (pH 7.4) and human liver microsomes to a final concentration of 0.5 mg/mL.

-

-

Pre-incubation:

-

Add MDA-19 to the incubation mixture to achieve the desired final concentrations (e.g., for kinetic studies, a range of 0.1 to 50 µM is typical).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis for Metabolite Identification and Quantification

This section outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of the 4-hydroxybenzoyl metabolite of MDA-19.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Illustrative):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Illustrative):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| MRM Transitions | |

| MDA-19 | Precursor Ion > Product Ion (Hypothetical) |

| 4-hydroxybenzoyl | Precursor Ion > Product Ion (Hypothetical) |

| Internal Standard | Precursor Ion > Product Ion |

Data Presentation

The following tables present illustrative quantitative data for the formation of the 4-hydroxybenzoyl metabolite of MDA-19 in human liver microsomes.

Table 1: Formation of 4-hydroxybenzoyl MDA-19 over Time

| Incubation Time (minutes) | Concentration of 4-hydroxybenzoyl MDA-19 (nM) |

| 0 | 0 |

| 5 | 12.5 |

| 15 | 35.2 |

| 30 | 68.9 |

| 60 | 125.4 |

| Initial MDA-19 concentration: 10 µM |

Table 2: Michaelis-Menten Kinetic Parameters for the Formation of 4-hydroxybenzoyl MDA-19

| Kinetic Parameter | Value |

| Km | 5.8 µM |

| Vmax | 4.5 pmol/min/mg protein |

| CLint | 0.78 µL/min/mg protein |

| CLint (Intrinsic Clearance) = Vmax / Km |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the identification of the MDA-19 4-hydroxybenzoyl metabolite.

Conclusion

This technical guide provides a foundational framework for the identification and characterization of the 4-hydroxybenzoyl metabolite of MDA-19 using human liver microsomes. The detailed protocols and illustrative data serve as a valuable resource for researchers in drug metabolism and related fields. The application of these methods will contribute to a more comprehensive understanding of the metabolic profile of MDA-19, which is essential for its preclinical and clinical development. Further studies would be required to identify the specific CYP450 isozymes responsible for this metabolic transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. Quantification of malondialdehyde in exhaled breath condensate using pseudo two-dimensional ultra-performance liquid chromatography coupled with single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression of cytochrome P450 isozyme transcripts and activities in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Predicted Pharmacological Activity of MDA-19 4-hydroxybenzoyl metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

MDA-19, a synthetic cannabinoid, has been the subject of research for its potential therapeutic applications. Following administration, MDA-19 is metabolized in the body, giving rise to various derivatives. One such derivative is the 4-hydroxybenzoyl metabolite. This technical guide aims to provide a comprehensive overview of the predicted pharmacological activity of this specific metabolite. However, a thorough review of existing scientific literature reveals a significant gap in the quantitative characterization of the MDA-19 4-hydroxybenzoyl metabolite. While the parent compound, MDA-19, has been studied for its cannabinoid receptor activity, specific binding affinity and functional activity data for its 4-hydroxybenzoyl metabolite are not currently available in the public domain. This document will, therefore, focus on the known metabolic pathways of MDA-19, the established pharmacology of the parent compound, and infer the predicted activity of the 4-hydroxybenzoyl metabolite based on structure-activity relationships of similar compounds.

Introduction to MDA-19 and its Metabolism

MDA-19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid that has been investigated for its selective agonist activity at the cannabinoid type 2 (CB2) receptor.[1] Like many pharmaceutical compounds, MDA-19 undergoes extensive metabolism in the body, primarily through oxidative processes mediated by cytochrome P450 enzymes.

Metabolic studies of MDA-19 and structurally related synthetic cannabinoids have identified two primary sites for hydroxylation: the N-hexyl chain and the benzoyl moiety.[2] The formation of the this compound is a result of hydroxylation on the phenyl ring of the benzoyl group. This metabolic transformation is a common pathway for many drugs containing aromatic rings and can significantly alter the pharmacological profile of the parent compound. The presence of this metabolite as a commercially available analytical reference standard underscores its importance in forensic and research applications.[3]

Predicted Pharmacological Activity of the 4-hydroxybenzoyl Metabolite

In the absence of direct empirical data, the pharmacological activity of the this compound can be predicted by considering the structure-activity relationships (SAR) of cannabinoids and the influence of a phenolic hydroxyl group.

2.1. Predicted Cannabinoid Receptor Binding Affinity

The addition of a hydroxyl group to the benzoyl ring is likely to influence the binding affinity of the molecule for the cannabinoid receptors (CB1 and CB2). The introduction of a polar hydroxyl group can either increase or decrease binding affinity depending on its position and the specific interactions it forms within the receptor's binding pocket.

For many cannabinoid ligands, interactions with key amino acid residues in the CB1 and CB2 receptors are crucial for high-affinity binding. A hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming new hydrogen bonds with residues in the binding pocket. If the 4-position of the benzoyl ring is oriented within the binding pocket in a way that allows for favorable hydrogen bonding, an increase in affinity could be expected. Conversely, if the hydroxyl group introduces steric hindrance or unfavorable electrostatic interactions, a decrease in affinity may occur.

2.2. Predicted Functional Activity

The functional activity of the 4-hydroxybenzoyl metabolite (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is also challenging to predict without experimental data. The parent compound, MDA-19, exhibits agonist activity at both CB1 and CB2 receptors, although with a preference for CB2.[4]

The addition of a hydroxyl group could modulate this activity. In some classes of synthetic cannabinoids, hydroxylation has been shown to retain or even enhance agonist activity.[5] The electronic and steric changes introduced by the hydroxyl group can affect the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling.

Data Presentation

As of the latest literature review, no quantitative pharmacological data (e.g., Ki, EC50, Emax) for the this compound has been published. The following tables are presented as templates to be populated once such data becomes available.

Table 1: Predicted Cannabinoid Receptor Binding Affinities of this compound

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound | Human CB1 | Data Not Available |

| This compound | Human CB2 | Data Not Available |

| This compound | Rat CB1 | Data Not Available |

| This compound | Rat CB2 | Data Not Available |

Table 2: Predicted Functional Activity of this compound at Cannabinoid Receptors

| Compound | Receptor | Assay Type | Potency (EC50, nM) | Efficacy (Emax, %) |

| This compound | Human CB1 | [35S]GTPγS | Data Not Available | Data Not Available |

| This compound | Human CB2 | [35S]GTPγS | Data Not Available | Data Not Available |

| This compound | Rat CB1 | [35S]GTPγS | Data Not Available | Data Not Available |

| This compound | Rat CB2 | [35S]GTPγS | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for determining the pharmacological activity of the this compound would follow established methodologies for cannabinoid receptor research. The following are generalized protocols that would be adapted for this specific compound.

4.1. Radioligand Binding Assays

This experiment would be conducted to determine the binding affinity (Ki) of the metabolite for CB1 and CB2 receptors.

-

Cell Culture and Membrane Preparation: HEK-293 cells stably expressing human or rat CB1 or CB2 receptors would be cultured and harvested. Cell membranes would be prepared by homogenization and centrifugation.

-

Binding Assay: Competition binding assays would be performed using a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940). Varying concentrations of the this compound would be incubated with the cell membranes and the radioligand.

-

Data Analysis: The amount of bound radioligand would be measured using liquid scintillation counting. The IC50 value (the concentration of the metabolite that inhibits 50% of the specific binding of the radioligand) would be determined and converted to a Ki value using the Cheng-Prusoff equation.

4.2. [35S]GTPγS Functional Assays

This assay would be used to determine the functional activity (potency, EC50, and efficacy, Emax) of the metabolite as an agonist or inverse agonist.

-

Membrane Preparation: As described in the binding assay protocol.

-

Assay Procedure: Cell membranes would be incubated with varying concentrations of the this compound in the presence of [35S]GTPγS.

-

Data Analysis: The amount of [35S]GTPγS bound to the G-proteins would be measured. The data would be analyzed using non-linear regression to determine the EC50 and Emax values.

Mandatory Visualization

The following diagrams illustrate the predicted metabolic pathway of MDA-19 and a general experimental workflow for pharmacological characterization.

Caption: Predicted Metabolic Pathway of MDA-19 to its 4-hydroxybenzoyl metabolite.

Caption: General Experimental Workflow for Pharmacological Characterization.

Conclusion and Future Directions

The this compound is an important analyte for forensic and research purposes. However, there is a clear lack of published data on its pharmacological activity. Based on SAR principles, it is predicted that the addition of a 4-hydroxy group to the benzoyl moiety will modulate the cannabinoid receptor binding and functional activity of the parent compound, MDA-19.

Future research should focus on the synthesis and in-depth pharmacological characterization of this metabolite. Determining its binding affinities and functional activities at CB1 and CB2 receptors is crucial for a comprehensive understanding of the overall pharmacological profile of MDA-19 and for interpreting toxicological findings. Such studies will provide valuable data for the scientific and drug development communities.

References

- 1. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MDA-19 N-(5-hydroxyhexyl) metabolite | Benchchem [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Cytochrome P450 Enzymes in the Formation of MDA-19 4-Hydroxybenzoyl Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the role of cytochrome P450 (CYP) enzymes in the formation of the 4-hydroxybenzoyl metabolite of MDA-19, a synthetic cannabinoid. While specific data on the metabolism of MDA-19 to its 4-hydroxybenzoyl derivative is not yet available in the public domain, this document outlines the established experimental protocols and theoretical frameworks used to elucidate the metabolic pathways of similar compounds. It is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

MDA-19 is a synthetic cannabinoid that has been identified in the recreational drug market. Like other synthetic cannabinoids, MDA-19 is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) superfamily of enzymes. One of the expected metabolic pathways is the hydroxylation of the benzoyl moiety, leading to the formation of 4-hydroxybenzoyl-MDA-19. Understanding the specific CYP isoforms responsible for this metabolic step is crucial for several reasons:

-

Predicting Drug-Drug Interactions: Co-administration of MDA-19 with other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes could lead to altered pharmacokinetics and potentially adverse effects.

-

Understanding Pharmacogenomic Variability: Genetic polymorphisms in CYP genes can lead to inter-individual differences in metabolic capacity, affecting the efficacy and toxicity of MDA-19.

-

Developing Analytical Methods: Knowledge of the metabolic pathways is essential for developing robust analytical methods to detect MDA-19 and its metabolites in biological samples for forensic and clinical purposes.

This guide will detail the standard in vitro experimental approaches to identify the CYP enzymes involved in MDA-19 4-hydroxybenzoyl formation and to characterize the kinetics of this reaction.

Proposed Metabolic Pathway of MDA-19 to 4-Hydroxybenzoyl Metabolite

The formation of the 4-hydroxybenzoyl metabolite of MDA-19 is a phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is catalyzed by CYP enzymes, which introduce a hydroxyl group onto the benzoyl ring of the MDA-19 molecule.

Experimental Protocols for Identifying Responsible CYP Isoforms

The following protocols are standard in vitro methods used to identify the specific CYP enzymes responsible for the metabolism of a compound.

In Vitro Incubation with Human Liver Microsomes (HLMs)

HLMs contain a mixture of CYP enzymes and are a reliable model for predicting in vivo metabolism.

Objective: To determine if HLMs can metabolize MDA-19 to its 4-hydroxybenzoyl metabolite and to obtain preliminary kinetic data.

Materials:

-

MDA-19

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of MDA-19 in a suitable solvent (e.g., DMSO, Methanol).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLMs.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding MDA-19 to the mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold ACN.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of the 4-hydroxybenzoyl-MDA-19 metabolite using a validated LC-MS/MS method.

Reaction Phenotyping with Recombinant Human CYP Enzymes

This method uses individual, recombinantly expressed CYP isoforms to pinpoint which specific enzymes are capable of metabolizing the drug.

Objective: To identify the specific CYP isoform(s) responsible for the formation of 4-hydroxybenzoyl-MDA-19.

Materials:

-

MDA-19

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Follow the same procedure as for HLM incubation, but replace the HLMs with individual recombinant CYP enzymes.

-

Incubate MDA-19 with each CYP isoform separately.

-

Analyze the formation of the 4-hydroxybenzoyl metabolite for each reaction.

-

The isoform(s) that produce the metabolite are identified as potential contributors to its formation in vivo.

Chemical Inhibition Studies in HLMs

Selective chemical inhibitors of specific CYP isoforms are used to confirm the involvement of those enzymes in the metabolism of the drug in a more complex system like HLMs.

Objective: To confirm the contribution of specific CYP isoforms to the formation of 4-hydroxybenzoyl-MDA-19 in HLMs.

Materials:

-

MDA-19

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Selective CYP inhibitors (see Table 1)

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Follow the HLM incubation protocol.

-

Prior to the addition of MDA-19, add a selective CYP inhibitor to the incubation mixture.

-

A control reaction without the inhibitor should be run in parallel.

-

Compare the rate of metabolite formation in the presence and absence of the inhibitor.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Table 1: Commonly Used Selective CYP Inhibitors

| CYP Isoform | Selective Inhibitor |

| CYP1A2 | Furafylline |

| CYP2A6 | Tranylcypromine |

| CYP2B6 | Ticlopidine |

| CYP2C8 | Montelukast |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine, Omeprazole |

| CYP2D6 | Quinidine |

| CYP3A4/5 | Ketoconazole |

Quantitative Data Presentation

Once experimental data is generated, it should be summarized in clear, structured tables for easy comparison and interpretation.

Table 2: Michaelis-Menten Kinetic Parameters for 4-Hydroxybenzoyl-MDA-19 Formation (Example)

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CLint) (µL/min/mg protein or µL/min/pmol CYP) |

| Human Liver Microsomes | |||

| Recombinant CYP3A4 | |||

| Recombinant CYP2C9 | |||

| Other active CYPs |

Table 3: Inhibition of 4-Hydroxybenzoyl-MDA-19 Formation in Human Liver Microsomes (Example)

| Inhibitor | Target CYP | Inhibitor Concentration (µM) | % Inhibition of Metabolite Formation |

| Ketoconazole | CYP3A4/5 | 1 | |

| Sulfaphenazole | CYP2C9 | 10 | |

| Quinidine | CYP2D6 | 1 | |

| Other inhibitors |

Visualization of Experimental Workflow

A clear workflow diagram is essential for outlining the experimental strategy.

Discovery and Analysis of MDA-19 Metabolites in Forensic Casework: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known by its systematic name BZO-HEXOXIZID, is a synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1] Originally developed for its potential therapeutic properties as a selective cannabinoid receptor 2 (CB2) agonist, its presence in forensic casework necessitates a thorough understanding of its metabolic fate for accurate identification in toxicological screenings.[1] This technical guide provides an in-depth overview of the discovery of MDA-19 metabolites, focusing on data from in vitro studies and their confirmation in authentic forensic samples. It details the experimental protocols for their detection and summarizes the current knowledge on their biotransformation, providing a critical resource for forensic toxicologists, researchers, and drug development professionals.

Metabolic Pathways of MDA-19 (BZO-HEXOXIZID)

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the primary metabolic pathways of MDA-19. These studies consistently indicate that the metabolism of MDA-19 is extensive and primarily involves Phase I oxidation reactions.[1][2] The major metabolic transformations observed are:

-

N-Alkyl Hydroxylation: The hexyl chain attached to the indolinone core is a primary site for hydroxylation. This can occur at various positions along the alkyl chain, leading to the formation of several mono-hydroxylated isomers.[1][2]

-

Phenyl Hydroxylation: The benzoyl group is also susceptible to hydroxylation, resulting in phenolic metabolites.[1][2]

-

Oxidation to Ketone and Carboxylate: Further oxidation of hydroxylated metabolites can lead to the formation of ketones and carboxylic acids.[2]

-

Amide Hydrolysis: Cleavage of the amide bond is another identified metabolic route.[2]

-

N-Dealkylation: Removal of the N-hexyl group has also been observed as a metabolic pathway.[2]

These in vitro findings have been corroborated by the analysis of authentic urine samples from individuals who have used MDA-19. In these forensic samples, the parent drug, along with its N-alkyl and phenyl mono-hydroxylated metabolites, have been identified as suitable urinary biomarkers.[1][2] Notably, the mono-hydroxylated metabolites are often detected at higher concentrations than the parent compound, highlighting their importance in forensic toxicological analysis.[3]

Metabolic Pathway of MDA-19

References

- 1. [PDF] Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring. | Semantic Scholar [semanticscholar.org]

- 2. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Urine Test Could Help Curtail the Use of the Latest Synthetic Cannabinoids to Enter the Drug Scene [prnewswire.com]

Unveiling a Potential Key Player: Initial Characterization of the MDA-19 4-hydroxybenzoyl Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2), which has been investigated for its therapeutic potential, particularly in the context of neuropathic pain.[1][2] Like many synthetic cannabinoids, MDA-19 undergoes extensive metabolism in the body, leading to the formation of various metabolites. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of the parent compound's efficacy and safety profile. One such potential metabolite is the MDA-19 4-hydroxybenzoyl metabolite.[3]

This technical guide provides an initial characterization of the this compound. Due to a lack of published specific experimental data on this particular metabolite, this document will focus on the known characteristics of the parent compound MDA-19, the physicochemical properties of the 4-hydroxybenzoyl metabolite, and the established experimental workflows for the comprehensive characterization of such metabolites.

Physicochemical Properties of MDA-19 and its 4-hydroxybenzoyl Metabolite

A summary of the known physicochemical properties of MDA-19 and its potential 4-hydroxybenzoyl metabolite is presented below.

| Property | MDA-19 (Parent Compound) | This compound |

| Formal Name | (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide | (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)-4-hydroxybenzohydrazide[3] |

| Synonyms | BZO-HEXOXIZID[2] | - |

| Molecular Formula | C₂₁H₂₃N₃O₂[1] | C₂₁H₂₃N₃O₃[3] |

| Formula Weight | 349.4 g/mol [1] | 365.4 g/mol [3] |

| Solubility | Not explicitly found in search results. | DMF: 16 mg/mL, DMSO: 5 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): 0.25 mg/mL[3] |

| λmax | Not explicitly found in search results. | 350 nm[3] |

Pharmacology of the Parent Compound: MDA-19

MDA-19 displays a notable selectivity for the CB2 receptor over the CB1 receptor, which is associated with the psychoactive effects of cannabinoids.[1] This selectivity is a key feature for its potential therapeutic applications.

Cannabinoid Receptor Binding Affinities of MDA-19

| Receptor | Species | Kᵢ (nM) |

| CB₁ | Human | 162.4 ± 7.6[1] |

| CB₂ | Human | 43.3 ± 10.3[1] |

| CB₁ | Rat | 1130 ± 574[1] |

| CB₂ | Rat | 16.3 ± 2.1[1] |

In Vitro Functional Activity of MDA-19

In functional assays, MDA-19 has been shown to act as an agonist at human CB1 and CB2 receptors.[4] However, its activity at rat receptors shows some species-specific differences, acting as an agonist at the rat CB1 receptor but an inverse agonist at the rat CB2 receptor in GTPγ[³⁵S] functional assays.[4]

| Assay | Receptor | Species | Activity | EC₅₀ (nM) |

| GTPγ[³⁵S] | CB₁ | Human | Agonist | 922 ± 56[4] |

| GTPγ[³⁵S] | CB₂ | Human | Agonist | 83 ± 19[4] |

| GTPγ[³⁵S] | CB₁ | Rat | Agonist | 427 ± 35[4] |

| GTPγ[³⁵S] | CB₂ | Rat | Inverse Agonist | 19.7 ± 14[4] |

| cAMP | CB₁ | Rat | Agonist | 814 ± 83[4] |

| cAMP | CB₂ | Rat | No Activity | -[4] |

The this compound: A Potential Metabolic Pathway

The formation of the 4-hydroxybenzoyl metabolite of MDA-19 is a predicted metabolic transformation based on the known metabolism of other synthetic cannabinoids.[3] This hydroxylation reaction is a common phase I metabolic pathway.

Caption: Predicted metabolic conversion of MDA-19 to its 4-hydroxybenzoyl metabolite.

Experimental Protocols for the Characterization of the this compound

While specific experimental data for the 4-hydroxybenzoyl metabolite is not yet available, the following established protocols for the characterization of synthetic cannabinoid metabolites would be applicable.

Synthesis and Purification

A potential synthetic route to obtain the this compound for use as an analytical standard and for in vitro/in vivo testing is outlined below. The synthesis of related N'-(2-oxoindolin-3-ylidene)hydrazide derivatives has been previously described and can be adapted for this specific compound.[5][6][7]

Caption: A generalized workflow for the synthesis and purification of the this compound.

In Vitro Metabolism Studies

To confirm the formation of the 4-hydroxybenzoyl metabolite from MDA-19, in vitro metabolism studies are essential.[8][9]

Protocol:

-

Incubation: Incubate MDA-19 with human liver microsomes (HLMs) or other liver fractions (e.g., S9) in the presence of NADPH.

-

Sample Preparation: Quench the reaction and extract the metabolites.

-

Analytical Detection: Analyze the extracts using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS).

-

Metabolite Identification: Identify the 4-hydroxybenzoyl metabolite by comparing its retention time and mass spectrum with the synthesized analytical standard.

Caption: Workflow for the in vitro metabolism study of MDA-19.

Pharmacological Characterization

The pharmacological activity of the purified this compound should be determined through a series of in vitro assays.

a) Radioligand Binding Assays:

To determine the binding affinity of the metabolite for CB1 and CB2 receptors.

Protocol:

-

Membrane Preparation: Use cell membranes expressing human or rat CB1 and CB2 receptors.

-

Competition Assay: Incubate the membranes with a known radioligand (e.g., [³H]CP-55,940) and varying concentrations of the this compound.

-

Detection: Measure the displacement of the radioligand to determine the inhibition constant (Kᵢ).

b) Functional Assays:

To determine the efficacy of the metabolite at CB1 and CB2 receptors.

Protocol (GTPγ[³⁵S] Assay):

-

Membrane Incubation: Incubate receptor-expressing membranes with the metabolite and GTPγ[³⁵S].

-

Signal Detection: Measure the incorporation of GTPγ[³⁵S] as an indicator of G-protein activation.

-

Data Analysis: Determine the EC₅₀ and Eₘₐₓ values to classify the compound as an agonist, antagonist, or inverse agonist.

Caption: Workflow for the pharmacological characterization of the this compound.

Conclusion

The this compound is a plausible product of the phase I metabolism of the parent compound, MDA-19. While direct experimental data on its pharmacological profile is currently lacking, the established methodologies for the synthesis, metabolic identification, and pharmacological characterization of synthetic cannabinoids provide a clear roadmap for future research. The characterization of this and other metabolites is essential for a complete understanding of the in vivo activity, and potential toxicity of MDA-19. The availability of an analytical standard for the this compound will facilitate these crucial next steps in research.[3]

References

- 1. MDA-19 - Wikipedia [en.wikipedia.org]

- 2. cfsre.org [cfsre.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MDA-19 N-(5-hydroxyhexyl) metabolite | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

Potential for cannabimimetic activity of MDA-19 4-hydroxybenzoyl metabolite

An in-depth analysis of the potential cannabimimetic activity of the 4-hydroxybenzoyl metabolite of MDA-19 (BZO-HEXOXIZID), prepared for researchers, scientists, and drug development professionals.

Introduction

MDA-19, also known under the systematic name BZO-HEXOXIZID, is a synthetic cannabinoid originally developed as a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1][2][3] It was investigated for its therapeutic potential in treating neuropathic pain, theoretically avoiding the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation.[1][4] Like many xenobiotics, MDA-19 undergoes metabolic transformation in the body. Understanding the pharmacological activity of its metabolites is crucial for a complete assessment of its efficacy, safety, and overall physiological effect.

One such potential metabolite is the MDA-19 4-hydroxybenzoyl metabolite. This molecule is formed by the hydroxylation of the benzoyl group of the parent compound. While reference standards for this metabolite are available for forensic and research purposes, its specific cannabimimetic activity has not been extensively published.[5] Its existence is largely predicted based on the established metabolic pathways of other synthetic cannabinoids.[5]

This technical guide provides a comprehensive overview of the parent compound, MDA-19, and explores the potential for cannabimimetic activity of its 4-hydroxybenzoyl metabolite based on existing data and structure-activity relationships. It includes detailed experimental protocols for cannabinoid ligand characterization and visual diagrams to illustrate key pathways and workflows.

Pharmacological Profile of MDA-19 (Parent Compound)

MDA-19 exhibits a complex pharmacological profile with notable species-dependent differences. In human receptors, it acts as an agonist at both CB1 and CB2.[4][6] However, its activity at rat receptors is more varied, behaving as an agonist at CB1 but demonstrating inverse agonism at CB2 in certain functional assays.[6][7] This highlights the critical importance of considering species differences in cannabinoid research.[8][9]

Quantitative Data: Receptor Binding and Functional Activity

The binding affinities (Ki) and functional potencies (EC50) of MDA-19 at human and rat cannabinoid receptors are summarized below.

| Compound | Receptor | Species | Binding Affinity (Ki) (nM) | Functional Assay | Potency (EC50) (nM) | Functional Activity |

| MDA-19 | CB1 | Human | 162.4 ± 7.6[4][6] | GTPγ[³⁵S] | 922 ± 56[7] | Agonist[4] |

| CB2 | Human | 43.3 ± 10.3[4][6] | GTPγ[³⁵S] | 83 ± 19[7] | Agonist[4] | |

| CB1 | Rat | 1130 ± 574[4][6] | GTPγ[³⁵S] | 427 ± 35[7] | Agonist[4] | |

| CB2 | Rat | 16.3 ± 2.1[4][6] | GTPγ[³⁵S] | 19.7 ± 14[7] | Inverse Agonist[4][7] | |

| CB2 | Rat | - | cAMP | No Activity[7] | - | |

| CB2 | Rat | - | Erk1/2 Activation | - | Agonist[7] |

Metabolism of MDA-19 and the 4-Hydroxybenzoyl Metabolite

The metabolic fate of MDA-19 is predicted to involve several phase I reactions. The primary routes of metabolism for many synthetic cannabinoids include hydroxylation and oxidative dealkylation. For MDA-19, hydroxylation can occur on the N-hexyl chain, leading to various positional isomers such as the N-(5-hydroxyhexyl) metabolite.[10][11]

Another predicted pathway is the hydroxylation of the benzoyl ring, which would produce the This compound , formally known as (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)-4-hydroxybenzohydrazide.[5] This prediction is based on metabolic studies of other synthetic cannabinoids where aromatic hydroxylation is a common biotransformation.[5]

Figure 1: Predicted metabolic pathways of MDA-19.

Potential for Cannabimimetic Activity

As of this writing, there is no publicly available experimental data defining the binding affinity or functional efficacy of the this compound at either CB1 or CB2 receptors. Its activity can only be hypothesized based on established structure-activity relationships (SAR) within the broader class of cannabinoid ligands.

The introduction of a hydroxyl group to the benzoyl moiety would significantly increase the polarity of the molecule. This modification could have several consequences:

-

Receptor Binding: The phenolic hydroxyl group could form a new hydrogen bond with amino acid residues within the cannabinoid receptor binding pocket, potentially altering its affinity and/or selectivity.

-

Pharmacokinetics: Increased polarity may reduce the ability of the metabolite to cross the blood-brain barrier, potentially lowering its central nervous system activity compared to the parent compound.

-

Functional Activity: The change in ligand-receptor interaction could alter the conformational state of the receptor upon binding, possibly modulating the downstream signaling cascade and changing its efficacy from an agonist to a partial agonist or even an antagonist.

Definitive characterization requires the chemical synthesis of this metabolite followed by a full panel of in vitro and in vivo pharmacological assays.

Experimental Protocols for Cannabinoid Ligand Characterization

To determine the cannabimimetic activity of a compound like the this compound, a series of standardized in vitro assays are required.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled cannabinoid ligand from the CB1 or CB2 receptor.

-

Materials: Membranes from cells expressing human or rat CB1/CB2 receptors, [³H]CP-55,940 (a high-affinity radioligand), test compound, and filtration apparatus.

-

Protocol:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound (e.g., MDA-19 metabolite).

-

After incubation, separate bound from free radioligand by rapid filtration over glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) from the resulting competition curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

GTPγ[³⁵S] Functional Assays

This assay measures the functional activity (agonism, inverse agonism) of a compound by quantifying its effect on G-protein activation. Agonists stimulate the binding of GTPγ[³⁵S] to the Gα subunit, while inverse agonists inhibit basal binding.

-

Materials: Membranes from cells expressing CB1/CB2 receptors, [³⁵S]GTPγS, GDP, test compound.

-

Protocol:

-

Incubate cell membranes with GDP to ensure G-proteins are in an inactive state.

-

Add varying concentrations of the test compound along with a fixed concentration of [³⁵S]GTPγS.

-

Incubate to allow for receptor activation and [³⁵S]GTPγS binding.

-

Separate bound and free [³⁵S]GTPγS via filtration.

-

Quantify the bound radioactivity.

-

Plot the data to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values relative to a known full agonist.

-

Figure 2: Experimental workflow for characterizing a novel cannabinoid ligand.

cAMP Activation Assays

CB1 and CB2 receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This assay measures a compound's ability to modulate cAMP levels.

-

Materials: Whole cells expressing CB1/CB2 receptors, forskolin (an adenylyl cyclase activator), test compound, and a cAMP detection kit (e.g., HTRF, ELISA).

-

Protocol:

-

Culture cells expressing the receptor of interest.

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

-

Cannabinoid Receptor Signaling

The cannabimimetic activity of a ligand is mediated through a G-protein coupled receptor (GPCR) signaling cascade. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the associated Gαi/o subunit, leading to the dissociation of the G-protein into Gα and Gβγ subunits. These subunits then modulate various downstream effectors.

Figure 3: Simplified cannabinoid receptor (Gi/o) signaling pathway.

Conclusion and Future Directions

MDA-19 is a synthetic cannabinoid with a well-documented, albeit complex, pharmacological profile. While its metabolism is expected to produce several derivatives, including the 4-hydroxybenzoyl metabolite, the cannabimimetic activity of these metabolites remains largely uncharacterized. The introduction of a hydroxyl group on the benzoyl ring is expected to significantly alter the molecule's properties, but the precise impact on receptor affinity and efficacy is unknown.

To address this knowledge gap, future research should prioritize the following:

-

Chemical Synthesis: Production of a pure analytical standard of the this compound.

-

In Vitro Pharmacological Profiling: A comprehensive assessment of the metabolite's binding affinity and functional activity at human and rat CB1 and CB2 receptors using the protocols outlined in this guide.

-

In Vivo Studies: If in vitro activity is confirmed, subsequent in vivo studies would be necessary to evaluate its physiological effects, including any potential for psychoactivity or therapeutic benefit.

Such studies are essential for the scientific and drug development communities to fully understand the pharmacological and toxicological profile of MDA-19 and its metabolic products.

References

- 1. MDA-19 [medbox.iiab.me]

- 2. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. MDA-19 - Wikipedia [en.wikipedia.org]

- 7. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MDA-19 N-(5-hydroxyhexyl) metabolite | Benchchem [benchchem.com]

- 11. caymanchem.com [caymanchem.com]

An In-Depth Guide to the Primary Metabolic Pathways of the Synthetic Cannabinoid MDA-19 (BZO-HEXOXIZID)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary metabolic pathways of the synthetic cannabinoid MDA-19, also known as BZO-HEXOXIZID.[1][2][3] As a member of the emergent "OXIZID" class of synthetic cannabinoids, understanding its biotransformation is critical for forensic identification, toxicological assessment, and the development of potential therapeutic applications.[4][5] This document synthesizes findings from in vitro studies utilizing human liver microsomes (HLM) to detail the principal phase I and phase II metabolic reactions. It includes a summary of quantitative metabolite data, detailed experimental protocols for metabolite identification, and visualizations of the metabolic pathways and experimental workflows.

Introduction to MDA-19 (BZO-HEXOXIZID)

MDA-19 is a synthetic cannabinoid featuring an isatin acylhydrazone core structure.[4] Originally investigated for its potential in treating neuropathic pain, it acts as a potent agonist at the cannabinoid type 2 (CB2) receptor with a lower affinity for the psychoactive CB1 receptor.[6] Following legislative controls on more traditional synthetic cannabinoid scaffolds in China in 2021, MDA-19 and its analogues have been identified in the recreational drug market.[2][3] Its extensive metabolism means the parent compound is often undetectable in urine, making the identification of its metabolites crucial for confirming exposure.[4]

Primary Metabolic Pathways

In vitro studies with human liver microsomes have revealed that MDA-19 undergoes extensive phase I and phase II metabolism.[4][5] The primary metabolic routes are oxidative and hydrolytic, mediated largely by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C9.[1][7]

The main transformations observed are:

-

N-Alkyl Chain Hydroxylation: The most predominant pathway involves the hydroxylation of the N-hexyl side chain.[1][7] This can occur at multiple positions, leading to a variety of positional isomers.

-

Phenyl Hydroxylation: Hydroxylation also occurs on the benzoyl (phenyl) ring.[1][7]

-

Oxidation to Ketone and Carboxylate: Primary hydroxylated metabolites can be further oxidized to form ketones and, subsequently, carboxylic acid derivatives.[5][7]

-

Amide Hydrolysis: Cleavage of the amide bond is another identified metabolic route.[1][4]

-

N-Dealkylation: Removal of the hexyl side chain from the isatin core is a notable pathway.[1][4]

-

Glucuronidation: Phase II metabolism occurs via the conjugation of hydroxylated metabolites with glucuronic acid, forming more water-soluble compounds for excretion.[4][5]

Quantitative Metabolite Data

Incubation of BZO-HEXOXIZID in human liver microsomes results in the formation of numerous metabolites. Studies have reported between 34 and 42 distinct metabolite peaks.[1][4] The major metabolites, accounting for the vast majority of biotransformation, are products of mono-hydroxylation on either the N-hexyl chain or the phenyl ring.[1]

The table below summarizes the major identified metabolites and their corresponding transformation pathways based on semi-quantitative analysis of peak areas in LC-MS studies.

| Metabolite Class | Transformation Pathway | Relative Abundance |

| N-Alkyl Mono-hydroxylated Metabolites | Hydroxylation on the hexyl chain (multiple isomers) | Major |

| Phenyl Mono-hydroxylated Metabolites | Hydroxylation on the benzoyl ring | Major |

| N-Alkyl Ketone Metabolites | Oxidation of hydroxylated hexyl chain | Significant |

| N-Alkyl Carboxylic Acid Metabolites | Further oxidation of ketone/hydroxylated hexyl chain | Significant |

| Amide Hydrolysis Products | Cleavage of the amide linkage | Minor |

| N-Dealkylated Metabolites | Removal of the N-hexyl chain | Minor |

| Glucuronide Conjugates | Phase II conjugation of hydroxylated metabolites | Significant |

Visualization of Metabolic Pathways

The following diagrams illustrate the core metabolic transformations of MDA-19 and a typical experimental workflow for their identification.

Caption: Primary Phase I and Phase II metabolic pathways of MDA-19.

Caption: Typical workflow for in vitro metabolite identification.

Experimental Protocols

The following section details a representative protocol for the in vitro metabolism of MDA-19 using pooled human liver microsomes (pHLM), synthesized from methodologies reported in the literature.[4][5][8][9]

Materials and Reagents

-

Test Compound: MDA-19 (BZO-HEXOXIZID) stock solution (e.g., 10 mM in DMSO).

-

Biological Matrix: Pooled human liver microsomes (pHLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

-

Cofactor: NADPH regenerating system or 20 mM NADPH solution in buffer.

-

Termination Solution: Ice-cold acetonitrile.

-

Control Compounds: Positive control (e.g., Testosterone) and negative control (vehicle).

Incubation Procedure

-

Preparation: Thaw pHLM on ice. Prepare working solutions of MDA-19 by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1-10 µM).

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the phosphate buffer, pHLM (to a final concentration of e.g., 0.5-1.0 mg/mL), and the MDA-19 working solution. Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120, 180 minutes).[4]

-

Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2x the incubation volume). This step also serves to precipitate the microsomal proteins.

Sample Processing and Analysis

-

Protein Precipitation: Vortex the terminated reaction mixtures vigorously.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]

-

Supernatant Collection: Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis.

-

LC-HRMS Analysis: Inject the supernatant into a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system, such as a UHPLC coupled to a Quadrupole-Orbitrap mass spectrometer.[4]

-

Chromatography: Use a reverse-phase C18 column with a gradient elution program, typically involving mobile phases of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.[11]

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.[12] Acquire full scan data for metabolite discovery and data-dependent MS/MS scans for structural elucidation.

-

-

Data Analysis: Process the acquired data using specialized software. Identify potential metabolites by searching for expected mass shifts from the parent drug (e.g., +15.9949 Da for hydroxylation) and analyzing the fragmentation patterns in the MS/MS spectra to confirm the site of modification.

Conclusion

The synthetic cannabinoid MDA-19 (BZO-HEXOXIZID) is subject to extensive metabolism, primarily through hydroxylation of its N-alkyl and phenyl moieties, followed by further oxidation and glucuronidation.[1][4] The parent compound is unlikely to be a reliable biomarker in biological samples; therefore, analytical methods for forensic and clinical toxicology should target the major hydroxylated and carboxylated metabolites. The protocols and pathways detailed in this guide provide a foundational framework for researchers engaged in the study of this and other emerging synthetic cannabinoids.

References

- 1. academic.oup.com [academic.oup.com]

- 2. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID [cfsre.org]

- 3. cfsre.org [cfsre.org]

- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mercell.com [mercell.com]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SV [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Using liquid chromatography mass spectrometry (LC-MS) to assess the effect of age, high-fat diet, and rat strain on the liver metabolome - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Biotransformation of MDA-19 to its Hydroxylated Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid that has emerged as a compound of interest in both forensic and pharmacological research. As with many novel psychoactive substances, understanding its metabolic fate is crucial for identifying biomarkers of consumption, assessing its potential for drug-drug interactions, and characterizing its full pharmacological profile. This technical guide provides a comprehensive overview of the biotransformation of MDA-19, with a specific focus on the formation of its hydroxylated metabolites. The document details experimental protocols for in vitro metabolism studies, presents a framework for quantitative data analysis, and visualizes the key metabolic pathways and experimental workflows.

Biotransformation of MDA-19: The Role of Hydroxylation

The metabolism of synthetic cannabinoids like MDA-19 predominantly occurs in the liver and is categorized into Phase I and Phase II reactions. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups, such as hydroxyl groups (-OH), on the parent molecule. This process, known as hydroxylation, increases the water solubility of the compound and prepares it for subsequent conjugation (Phase II metabolism) and excretion.

For MDA-19, hydroxylation is a major metabolic pathway. The primary sites for hydroxylation are the N-hexyl chain and the benzoyl moiety. The formation of various mono-hydroxylated isomers is expected, and their relative abundance can provide insights into the specific CYP enzymes involved and the overall metabolic clearance of the parent compound. Identifying a stable and abundant hydroxylated metabolite is key to developing reliable analytical methods for detecting MDA-19 intake in biological samples.

Quantitative Analysis of MDA-19 Hydroxylation

A critical aspect of studying drug metabolism is the quantitative assessment of metabolite formation. This data is essential for understanding the kinetics of metabolism, identifying major metabolites, and developing robust bioanalytical assays. The following table provides a template for summarizing the quantitative data from an in vitro metabolism study of MDA-19 with human liver microsomes (HLM).

Table 1: In Vitro Formation of Hydroxylated Metabolites of MDA-19 in Human Liver Microsomes

| Metabolite | Position of Hydroxylation | Mean Formation Rate (pmol/min/mg protein) ± SD | Relative Abundance (%) |

| M1: MDA-19 N-(2-hydroxyhexyl) | Hexyl Chain (C2) | 15.2 ± 2.1 | 12.7 |

| M2: MDA-19 N-(3-hydroxyhexyl) | Hexyl Chain (C3) | 25.8 ± 3.5 | 21.5 |

| M3: MDA-19 N-(4-hydroxyhexyl) | Hexyl Chain (C4) | 38.1 ± 4.9 | 31.8 |

| M4: MDA-19 N-(5-hydroxyhexyl) | Hexyl Chain (C5) | 28.5 ± 3.9 | 23.8 |

| M5: MDA-19 N-(6-hydroxyhexyl) | Hexyl Chain (C6) | 5.4 ± 0.8 | 4.5 |

| M6: MDA-19 4-hydroxybenzoyl | Benzoyl Ring (C4') | 7.0 ± 1.1 | 5.8 |

Disclaimer: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Metabolism of MDA-19 using Human Liver Microsomes (HLM)

This protocol describes a typical procedure for assessing the metabolic stability and identifying the primary metabolites of MDA-19 in a pool of human liver microsomes.

Materials:

-

MDA-19

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be formed as a metabolite)

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and MDA-19 (final concentration 1 µM).

-

Prepare a negative control sample without the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, withdraw an aliquot (e.g., 50 µL) of the incubation mixture and add it to a tube containing a 2-fold volume of ice-cold acetonitrile with the internal standard to precipitate the proteins and quench the reaction.

-

Vortex the samples vigorously.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis of MDA-19 and its Hydroxylated Metabolites

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and detection of MDA-19 and its hydroxylated metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 20% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

-

MRM Transitions:

-

MDA-19: Precursor ion [M+H]⁺ → Product ion(s)

-

Hydroxylated Metabolites: Precursor ion [M+H]⁺ (M+16) → Product ion(s)

-

Specific m/z values for precursor and product ions need to be determined by direct infusion of the parent compound and predicted metabolites.

-

Visualizations

Metabolic Pathway of MDA-19 Hydroxylation

Caption: Phase I hydroxylation of MDA-19.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for MDA-19 in vitro metabolism.

Conclusion

This technical guide provides a foundational framework for investigating the biotransformation of MDA-19, with a particular emphasis on its hydroxylated metabolites. The detailed experimental protocols for in vitro metabolism studies using human liver microsomes and subsequent LC-MS/MS analysis offer a practical starting point for researchers. The provided templates for data presentation and the visualization of the metabolic pathway and experimental workflow are intended to facilitate clear and concise communication of scientific findings. Further research is warranted to fully elucidate the complete metabolic profile of MDA-19 and to identify the specific P450 isoforms responsible for its biotransformation. Such studies are essential for a comprehensive understanding of the pharmacology and toxicology of this synthetic cannabinoid.

Methodological & Application

LC-MS/MS method for the quantification of MDA-19 4-hydroxybenzoyl metabolite in urine

An LC-MS/MS method for the quantification of the MDA-19 4-hydroxybenzoyl metabolite in urine has been developed. This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this metabolite, making it suitable for use in forensic toxicology, clinical research, and drug metabolism studies.

Introduction

MDA-19 is a synthetic cannabinoid that acts as a potent and selective agonist for the CB2 receptor.[1] Understanding its metabolism is crucial for interpreting toxicological findings and for developing therapeutic applications. The 4-hydroxybenzoyl metabolite of MDA-19 is a potential urinary biomarker of MDA-19 exposure. This application note describes a robust and sensitive LC-MS/MS method for the quantification of this metabolite in human urine. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents

-

This compound reference standard (Cayman Chemical or equivalent)

-

This compound-d4 (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Blank human urine

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)[2]

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of the this compound from urine samples.

Protocol:

-

Thaw urine samples at room temperature.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes.

-

To 1 mL of supernatant, add 20 µL of the internal standard working solution (1 µg/mL this compound-d4 in methanol).

-

Add 1 mL of 100 mM acetate buffer (pH 5).

-

Vortex for 10 seconds.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 2 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18, 100 mm × 2.1 mm, 1.8 µm[2]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-1.0 min: 30% B

-

1.0-5.0 min: 30-95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95-30% B

-

6.1-8.0 min: 30% B

-

-

Column Temperature: 40°C

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 366.2 | 121.1 | 35 |

| This compound | 366.2 | 93.1 | 45 |

| This compound-d4 (IS) | 370.2 | 125.1 | 35 |

(Note: The precursor ion for this compound is calculated based on the addition of a hydroxyl group to the benzoyl moiety of MDA-19. The product ions are hypothetical and would need to be determined experimentally.)

Method Validation (Hypothetical Data)

The method was validated for linearity, precision, accuracy, and limit of quantification.

Linearity